1-(3-Methoxyphenoxy)propan-2-amine
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Overview
Description
1-(3-Methoxyphenoxy)propan-2-amine is an organic compound with the molecular formula C10H15NO2 It is a derivative of phenoxypropanamine, characterized by the presence of a methoxy group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methoxyphenoxy)propan-2-amine typically involves the reaction of 3-methoxyphenol with epichlorohydrin to form an intermediate, which is then reacted with ammonia or an amine to yield the final product . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, biocatalytic approaches using transaminases have been explored for the synthesis of enantiopure derivatives .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methoxyphenoxy)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
1-(3-Methoxyphenoxy)propan-2-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Mechanism of Action
The mechanism of action of 1-(3-Methoxyphenoxy)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
1-(3-Methylphenyl)propan-2-amine: This compound has a similar structure but with a methyl group instead of a methoxy group.
1-(4-Methoxyphenoxy)propan-2-amine: Similar to 1-(3-Methoxyphenoxy)propan-2-amine but with the methoxy group in the para position.
Uniqueness: this compound is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of the methoxy group in the meta position can affect the compound’s electronic properties and steric hindrance, leading to distinct chemical and biological behaviors.
Properties
Molecular Formula |
C10H15NO2 |
---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
1-(3-methoxyphenoxy)propan-2-amine |
InChI |
InChI=1S/C10H15NO2/c1-8(11)7-13-10-5-3-4-9(6-10)12-2/h3-6,8H,7,11H2,1-2H3 |
InChI Key |
LESPFQIYQKWRCC-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC1=CC=CC(=C1)OC)N |
Origin of Product |
United States |
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